2-Chloro-n-methyl-9-phenyl-9h-purin-6-amine
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Overview
Description
2-Chloro-n-methyl-9-phenyl-9h-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the N-position, and a phenyl group at the 9-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-methyl-9-phenyl-9h-purin-6-amine typically involves the chlorination of a purine derivative followed by methylation and phenylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available purine precursors. The process may include steps such as nitration, reduction, chlorination, and alkylation, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-methyl-9-phenyl-9h-purin-6-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-n-methyl-9-phenyl-9h-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-n-methyl-9-phenyl-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the phenyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroadenine
- 2-Chloro-6-aminopurine
- 6-Chloro-2-purinamine
Uniqueness
2-Chloro-n-methyl-9-phenyl-9h-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
5444-58-6 |
---|---|
Molecular Formula |
C12H10ClN5 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-chloro-N-methyl-9-phenylpurin-6-amine |
InChI |
InChI=1S/C12H10ClN5/c1-14-10-9-11(17-12(13)16-10)18(7-15-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,16,17) |
InChI Key |
YNMRSDJKIQHBFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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